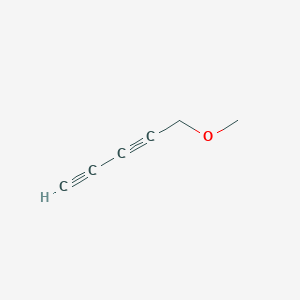
5-Methoxypenta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypenta-1,3-diyne is an organic compound characterized by the presence of a methoxy group attached to a penta-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique structural properties and reactivity. The presence of conjugated triple bonds in its structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypenta-1,3-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would likely involve optimizing the Cadiot-Chodkiewicz coupling for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxypenta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
5-Methoxypenta-1,3-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Its unique structural properties make it valuable in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 5-Methoxypenta-1,3-diyne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the compound’s reactivity is driven by the presence of conjugated triple bonds, which can participate in various addition and cycloaddition reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the creation of more complex structures.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action are diverse and can include enzymes, receptors, and other biomolecules. For example, in bioconjugation applications, the compound may target specific amino acid residues in proteins, facilitating the formation of stable covalent bonds.
Comparación Con Compuestos Similares
Penta-1,3-diyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Hexa-1,3-diyne: Contains an additional carbon atom, which can influence its reactivity and physical properties.
3-Methoxypenta-1,4-diyne: The position of the methoxy group and the triple bonds differ, leading to variations in reactivity and applications.
Uniqueness: 5-Methoxypenta-1,3-diyne is unique due to the specific positioning of the methoxy group and the conjugated triple bonds. This configuration imparts distinct reactivity patterns and makes it particularly useful in synthetic chemistry and material science applications.
Propiedades
Número CAS |
42329-96-4 |
|---|---|
Fórmula molecular |
C6H6O |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
5-methoxypenta-1,3-diyne |
InChI |
InChI=1S/C6H6O/c1-3-4-5-6-7-2/h1H,6H2,2H3 |
Clave InChI |
QEYXWAXAOMNKHM-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


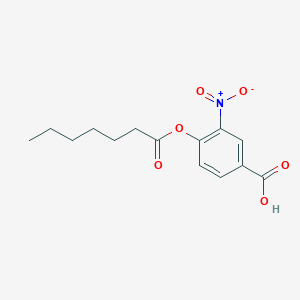
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)


![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
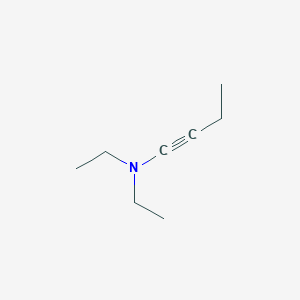
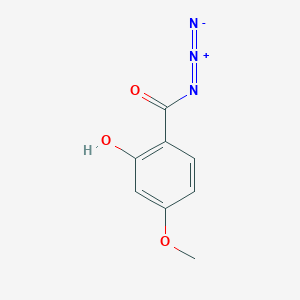
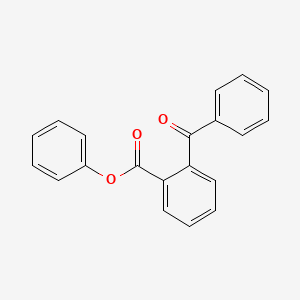
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

